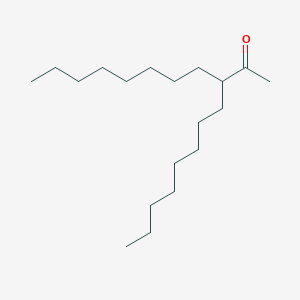
3-Octylundecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octylundecan-2-one: is an organic compound with the molecular formula C19H38O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a long carbon chain, making it a significant subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylundecan-2-one typically involves the reaction of 1-octene with 2-undecanone . The reaction conditions often include the use of a catalyst to facilitate the process. For instance, the reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octylundecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Applications De Recherche Scientifique
3-Octylundecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Octylundecan-2-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes , affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
2-Undecanone: Another ketone with a similar structure but a shorter carbon chain.
3-Octylundecan-2-ol: An alcohol derivative of 3-Octylundecan-2-one.
3-Octylundecan-2-amine: An amine derivative with different chemical properties.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
89185-87-5 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
3-octylundecan-2-one |
InChI |
InChI=1S/C19H38O/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h19H,4-17H2,1-3H3 |
Clé InChI |
VFRUZKGZGHGIHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
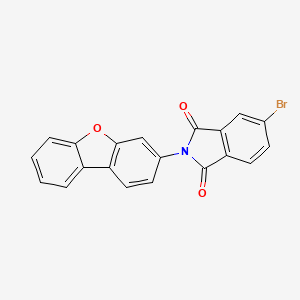
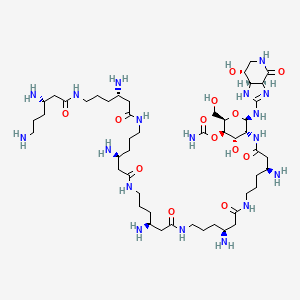
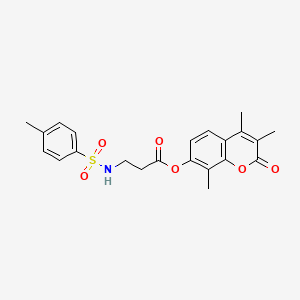
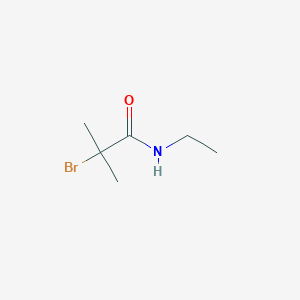
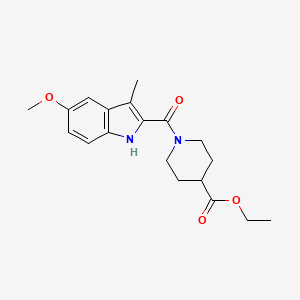
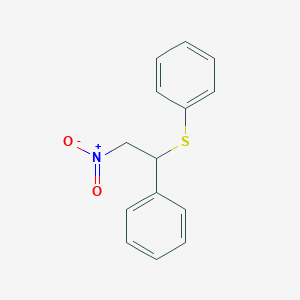
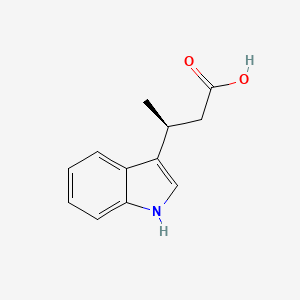
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
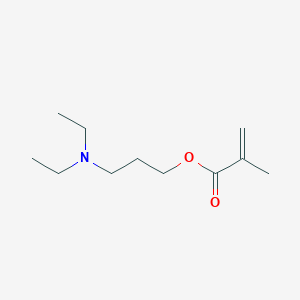
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
